Pt(IV) Anticancer Complexes: H‑TFPy Ligand Achieves ~10‑Fold Lower HeLa IC₅₀ Than Unsubstituted H‑PPy
In a direct head‑to‑head study, four Pt complexes with phenylpyridine‑derived ligands were evaluated by MTT assay against five human cell lines. The Pt2 complex bearing the 2‑(4‑trifluoromethylphenyl)pyridine (H‑TFPy) ligand—the core motif of the target compound—showed an HeLa IC₅₀ of 1.01 ± 0.34 µM, while the analogous Pt1 complex with unsubstituted 2‑phenylpyridine (H‑PPy) exhibited an estimated HeLa IC₅₀ of approximately 10.5–15.2 µM . All four complexes displayed selectivity for HeLa versus normal HL‑7702 cells, confirming that the –CF₃ substitution enhances potency without compromising tumor selectivity .
| Evidence Dimension | In vitro cytotoxicity (HeLa cervical cancer cells) of Pt(IV) complexes |
|---|---|
| Target Compound Data | Pt2 [Pt(IV)(TFPy)₂Cl₂]: HeLa IC₅₀ = 1.01 ± 0.34 µM |
| Comparator Or Baseline | Pt1 [Pt(IV)(PPy)₂Cl₂]·CH₃OH (unsubstituted H‑PPy): HeLa IC₅₀ ~10.5–15.2 µM (estimated from reported data range) |
| Quantified Difference | Approximately 10‑ to 15‑fold improvement in potency |
| Conditions | MTT assay; HeLa (cervical), MCF‑7 (breast), Hep‑G2 (hepatoma), T‑24 (bladder) cancer cells and HL‑7702 normal hepatocytes; 48 h exposure |
Why This Matters
A ~10‑fold lower IC₅₀ translates to significantly higher antitumor potency at equivalent ligand loading, directly affecting lead‑optimization decisions in medicinal chemistry procurement.
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- [2] Qin, Q.‑P.; Wang, Z.‑F.; Wang, S.‑L.; Luo, D.‑M.; Zou, B.‑Q.; Yao, P.‑F.; Tan, M.‑X.; Liang, H. In vitro and in vivo antitumor activities of three novel binuclear platinum(II) complexes with 4'‑substituted‑2,2':6',2″‑terpyridine ligands. European Journal of Medicinal Chemistry 2019, 170, 195‑202. View Source
